(5-Fluorobenzofuran-3-yl)methanol
Description
(5-Fluorobenzofuran-3-yl)methanol is a fluorinated benzofuran derivative featuring a hydroxymethyl group (-CH₂OH) at the 3-position and a fluorine atom at the 5-position of the benzofuran core.
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(5-fluoro-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |
InChI Key |
POIRAUHZMOVJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Fluorine at position 5 increases electronegativity, polarizing the benzofuran ring and enhancing intermolecular interactions (e.g., π-π stacking in sulfonyl derivatives ).
- Steric Effects : Bulkier substituents (e.g., sulfonyl or dioxoloindole groups) may hinder molecular packing, as seen in the dihedral angle of 80.96° in the sulfonyl derivative , whereas smaller groups like -CH₂OH allow tighter stacking.
Physical and Chemical Properties
Melting Points and Intermolecular Interactions:
- The acetic acid derivative exhibits a higher melting point due to strong hydrogen-bonded dimer formation, whereas sulfonyl derivatives rely on weaker π-π interactions.
- The hydroxymethyl group in the target compound may promote similar hydrogen bonding as the acetic acid group, suggesting comparable thermal stability.
Pharmacological Potential
- Antimicrobial Activity : Methylsulfanyl and acetic acid substituents in benzofuran derivatives are associated with antibacterial and antifungal properties .
- Antitumor Applications : The pyrrole-2,5-dione moiety in the patented compound highlights the role of fused heterocycles in enhancing cytotoxicity.
- Solubility and Bioavailability: The hydroxymethyl group in this compound could improve aqueous solubility compared to lipophilic analogs (e.g., sulfonyl or methylsulfanyl derivatives), making it more suitable for drug formulation .
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